
tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a cyclopentylsulfamoyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Cyclopentylsulfamoyl Group: This step involves the reaction of the pyrrolidine derivative with a cyclopentylsulfonyl chloride in the presence of a base, such as triethylamine, to form the cyclopentylsulfamoyl group.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalysts, nonafluoro-tert-butyl alcohol as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Primary alcohols as major products.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups.
tert-Butyl (3S)-3-(cyclohexylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
tert-Butyl (3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopentylsulfamoyl group, in particular, contributes to its steric and electronic characteristics, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H26N2O4S |
|---|---|
Peso molecular |
318.43 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-9-8-12(10-16)21(18,19)15-11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1 |
Clave InChI |
UPKANEOAHIVPBP-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC2CCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


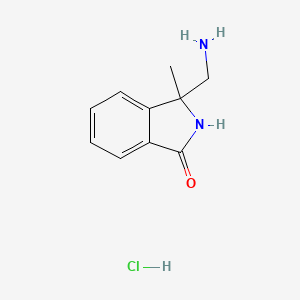


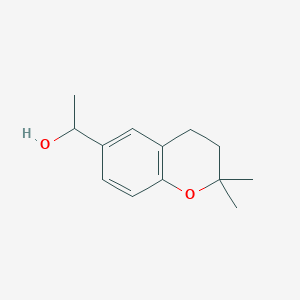

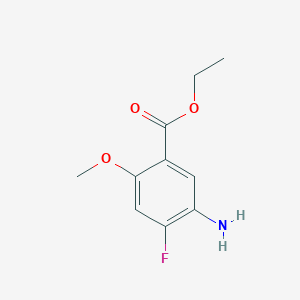
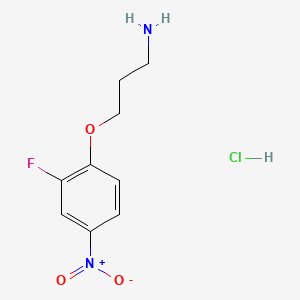
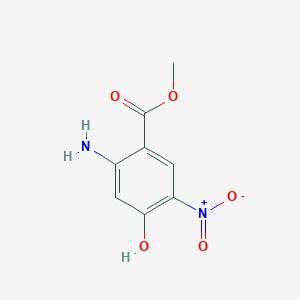
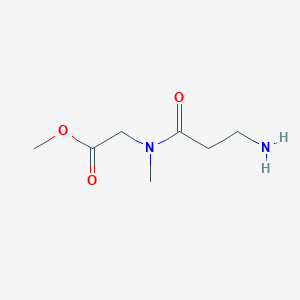


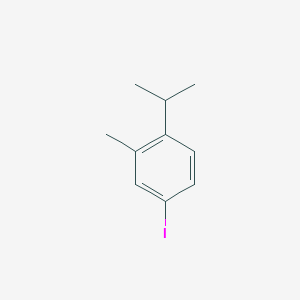
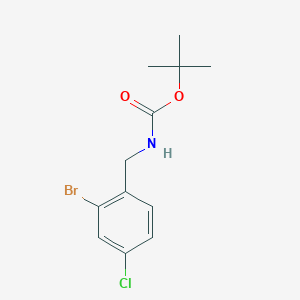
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
